molecular formula C14H18N6O7S B166691 Pyrazosulfuron-ethyl CAS No. 93697-74-6

Pyrazosulfuron-ethyl

Cat. No.: B166691
CAS No.: 93697-74-6
M. Wt: 414.40 g/mol
InChI Key: BGNQYGRXEXDAIQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrazosulfuron-ethyl is a sulfonylurea herbicide that primarily targets acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids present in bacteria, fungi, and plants .

Mode of Action

The herbicide exhibits broad-spectrum activity, being absorbed by the roots and translocated throughout the plant . It inhibits the activity of ALS, thereby controlling the synthesis of amino acids . This inhibition disrupts protein synthesis in plants, leading to growth suppression and eventual death of the weed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . By inhibiting ALS, the herbicide disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency impairs protein synthesis, affecting plant growth and development .

Pharmacokinetics

This compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . This method is suitable for pharmacokinetics .

Result of Action

The inhibition of ALS by this compound leads to a deficiency of branched-chain amino acids, impairing protein synthesis and affecting plant growth and development . This results in the suppression of weed growth and eventually leads to the death of the weed . In zebrafish embryos, exposure to this compound changed Acetylcholinesterase (AChE) activity, up-regulated oxidative stress, induced more apoptosis and affected gene expression relevant to neurodevelopment, neurotransmitter systems, and specific neural in the brain .

Action Environment

The behavior of this compound in the environment is influenced by various factors such as temperature, pH, and microbial activities . The degradation rates of this compound at initial concentrations of 5.0, 20.0, and 50.0 mg/L were 48.%, 77.0%, and 32.6%, respectively, after inoculation for days . The growth of the strain was inhibited at low pH buffers . The chemical degradation occurs much faster at 30°C than at 20 and 37°C . The dissipation of this compound in paddy water in the summer experiment was faster than in the spring experiment .

Future Directions

A better understanding of the molecular basis in Pyrazosulfuron-ethyl tolerant organisms will shed light on the adaptive mechanisms to this herbicide . This could potentially lead to the development of transgenic crops resistant to this compound . Additionally, there is a growing interest in using hemolymph as a standard methodology for toxicology assays, which could provide a reliable tool for assessing the toxicity of substances like this compound .

Biochemical Analysis

Biochemical Properties

Pyrazosulfuron-ethyl plays a significant role in biochemical reactions by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. This enzyme is present in bacteria, fungi, and plants but not in animals and humans. The inhibition of ALS by this compound leads to the accumulation of toxic intermediates and the cessation of cell division in target organisms .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it disrupts cell function by inhibiting ALS, leading to the accumulation of toxic intermediates and halting cell division. This results in stunted growth and eventual death of the plant. The compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the biosynthesis of branched-chain amino acids .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ALS enzyme, thereby inhibiting its activity. This inhibition prevents the synthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth. The binding interaction between this compound and ALS is highly specific, leading to the accumulation of toxic intermediates and the disruption of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under neutral and basic pH conditions but degrades faster at low pH. The degradation rate of this compound is also influenced by temperature, with faster degradation observed at 30°C compared to 20°C and 37°C. Long-term effects on cellular function include the inhibition of cell division and growth, leading to the eventual death of the target organisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits high efficacy in controlling target weeds without causing significant toxic or adverse effects. At high doses, this compound can cause phytotoxicity problems, leading to stunted growth and death of non-target plants. Threshold effects observed in these studies indicate that the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways that include its degradation by specific bacteria such as Acinetobacter sp. CW17. The degradation process involves the cleavage of the sulfonylurea bridge, leading to the formation of metabolites that are further broken down. The compound interacts with enzymes and cofactors involved in these metabolic pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its accumulation and localization within the target organisms .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell influences its interaction with target enzymes and proteins, thereby affecting its overall efficacy and mode of action .

Preparation Methods

The synthesis of pyrazosulfuron-ethyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with sulfonyl diisocyanate . The preparation method typically includes the following steps:

    Mixing and Stirring: The raw materials are mixed and stirred in a preparation kettle.

    Grinding: The mixture is primarily ground using a colloid grinder and then finely ground using a grinder.

    Sampling and Analyzing: Samples are taken and analyzed to ensure quality.

    Filtering and Packaging: The qualified product is filtered, metered, packaged, and stored.

Properties

IUPAC Name

ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNQYGRXEXDAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058496
Record name Pyrazosulfuron-ethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93697-74-6
Record name Pyrazosulfuron-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93697-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazosulfuron-ethyl [ISO:BSI]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazosulfuron-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, ethyl ester
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Record name PYRAZOSULFURON-ETHYL
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Synthesis routes and methods I

Procedure details

3.42 g(10.1 mmole) of 1-[[(4-ethoxycarbonyl-1-methylpyrazole-5-sulfonyl)amino]carbonyl]pyridinium hydroxide was dissolved in 10.00 g of dry acetonitrile. To the resulting solution was added 1.55 g(10.0 mmole) of 2-amino-4,6-dimethoxypyrimidine with stirring. The reaction mixture was stirred for one hour while maintaining the temperature of 40° to 45° C. to complete the reaction. After the reaction was completed, 25.00 g of water was added to the reaction solution. The mixture was then adjusted to pH 5 to 6, cooled to 25° C. and filtered. The resulting product was washed with water and acetonitrile and then dried to obtain 4.10 g (Yield 99%) of the title compound as the white powder.
Name
1-[[(4-ethoxycarbonyl-1-methylpyrazole-5-sulfonyl)amino]carbonyl]pyridinium hydroxide
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

2.603 g of 4-ethoxycarbonyl-1-methylpyrazole-5-sulfonylchloride was dissolved in 20.0 ml of acetonitrile. To the resulting solution were added 0.715 g of sodium cyanate and 1.552 g(10.0 mM) of 4,6-dimethoxy-2-aminopyrimidine with stirring. The reaction mixture was maintained at 40° C. for about 10 minutes and then 0.396 g of pyridine was added dropwise thereto over 5 minutes via a syringe. While maintaining the temperature of 40° to 45° C., the reaction mixture was continuously and vigorously stirred for 3 hours to complete the reaction. After the reaction was completed, the reaction mixture was adjusted to pH 4 by adding 5% aqueous sulfuric acid solution and dichloromethane to extract the reaction product. The extracted organic layer was dried over anhydrous magnesium sulfate and then filtered. The organic solvent was removed from the filtrate to obtain 4.103 g (Yield 99%) of the title compound in the solid state.
Quantity
2.603 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
0.715 g
Type
reactant
Reaction Step Two
Quantity
1.552 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.396 g
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

7.27 g of anhydrous sodium cyanate, 15.78 g of 2-amino-4,6-dimethoxypyrimidine, 8.04 g of pyridine and 40 g of dry acetonitrile were mixed together and the mixture was warmed to 45° C. under nitrogen atmosphere. To this mixture was added 28.46 g of 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride over 2 hours and the reaction mixture was stirred for further 2 hours while maintaining the temperature of 45° C. After the completion of the reaction was identified by liquid chromatography, the reaction product was extracted with 200 g of dichloromethane and 40 g of 5% aqueous sulfuric acid solution. The extracted organic layer was dried over anhydrous magnesium sulfate and then filtered. The organic solvent was removed from the product to obtain 41.30 g (Yield 98%) of the title compound as a solid state.
Name
sodium cyanate
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
28.46 g
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pyrazosulfuron-ethyl belongs to the sulfonylurea (SU) class of herbicides. It inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development.

A: By inhibiting ALS, this compound disrupts the production of BCAAs [, , , ], leading to the cessation of cell division and ultimately causing plant death. This effect is particularly pronounced in susceptible weed species.

A: Yes, several studies have reported the emergence of this compound-resistant weed biotypes, particularly in rice fields where the herbicide has been used extensively [, , , ]. Species like Monochoria vaginalis, Lindernia dubia, Cyperus difformis, and Rotala indica have shown resistance development [, , , ].

ANone: Research suggests that resistance to this compound can arise from several mechanisms, including:

  • Target-site mutations: Changes in the ALS enzyme itself can reduce its sensitivity to this compound [, ].
  • Enhanced herbicide metabolism: Resistant biotypes might be able to break down this compound more efficiently, reducing its efficacy [, ].
  • Reduced uptake or translocation: Resistance might also arise from mechanisms that prevent the herbicide from reaching its target site within the plant [, ].

A: Studies have shown that this compound has a relatively short half-life in the soil environment. The reported half-life ranges from a few days to a couple of weeks, depending on factors like soil type, pH, and microbial activity [, , , ].

A: this compound degradation in the environment is primarily driven by microbial activity [, , ]. Microorganisms break down the herbicide molecule through various metabolic pathways.

A: Research suggests that this compound application can temporarily influence soil microbial activity []. While some studies observed a short-term decrease in microbial biomass carbon following herbicide application [], these effects tend to be transient.

A: While this compound has been detected in groundwater following field applications [], its persistence in water is generally limited []. The risk of leaching depends on factors like soil type, application rates, and irrigation practices.

A: Yes, research has focused on isolating and characterizing microorganisms capable of degrading this compound []. These microorganisms could potentially be used for bioremediation of contaminated soil or water resources.

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